molecular formula C16H20O6 B1682391 Toddalolactone CAS No. 483-90-9

Toddalolactone

Cat. No.: B1682391
CAS No.: 483-90-9
M. Wt: 308.33 g/mol
InChI Key: GLWPLQBQHWYKRK-CYBMUJFWSA-N
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Mechanism of Action

Target of Action

Mode of Action

Biochemical Pathways

Toddalolactone affects several biochemical pathways. It inhibits the production of pro-inflammatory cytokines by both lipopolysaccharide (LPS)-activated RAW 264.7 cells and septic mice . Moreover, it decreases LPS-induced up-regulation of TLR4 and IKBKB expression, and decreases IκBα phosphorylation . These actions modulate the HMGB1-NF-κB translocation, which is a crucial part of the inflammatory response .

Pharmacokinetics

It’s known that this compound is a main active component isolated from toddalia asiatica (l) Lam, which has been widely used in the treatment of stroke, rheumatoid arthritis, and oedema . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are significant. It inhibits the production of pro-inflammatory cytokines, suppresses the NF-κB transcriptional activity, and blocks the translocation of HMGB1 from the nucleus to the cytosol . In addition, this compound decreases LPS-induced liver damage markers (AST and ALT), attenuates infiltration of inflammatory cells and tissue damage of lung, liver, and kidney, and improves survival in septic mice .

Action Environment

It’s known that this compound has been used in traditional chinese medicine to treat various conditions, suggesting that it may be stable and effective in diverse environments . More research is needed to fully understand how environmental factors influence this compound’s action.

Biochemical Analysis

Biochemical Properties

Toddalolactone has been found to interact with various enzymes and proteins. It inhibits the production of pro-inflammatory cytokines by both lipopolysaccharide (LPS)-activated RAW 264.7 cells and septic mice . Moreover, this compound suppresses the NF-κB transcriptional activity, reduces the nuclear translocation and phosphorylation of NF-κB, blocks the translocation of HMGB1 from the nucleus to cytosol, and decreases LPS-induced up-regulation of TLR4 and IKBKB expression, and decreased IκBα phosphorylation .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits the expression of inflammatory and catabolic mediators (IL-6, IL-8, TNF-α, MMP2, MMP9, and MMP13) in inflammatory chondrocytes in vitro . Furthermore, this compound has been proven to inhibit RANKL-induced-osteoclastogenesis and inhibit the expression of osteoclast marker genes .

Molecular Mechanism

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown changes in its effects over time. The administration of this compound decreased LPS-induced liver damage markers (AST and ALT), attenuated infiltration of inflammatory cells and tissue damage of lung, liver, and kidney, and improved survival in septic mice .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a FeCl3-induced thrombosis model, intraperitoneal injection of this compound in mice significantly prolonged tail bleeding and reduced arterial thrombus weight .

Metabolic Pathways

This compound is involved in various metabolic pathways. As a major metabolic pathway in OA, NF-κB signalling pathway is involved in LPS-induced inflammation and RANKL-induced osteoclast formation .

Transport and Distribution

It has been found that this compound binds to human serum albumin (HSA) with high affinity , suggesting that it may be transported and distributed within cells and tissues via binding to proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of toddalolactone involves the extraction of the compound from the roots of Toddalia asiatica. One method involves crushing the roots into 20-80 mesh particles and placing them into a CO2 supercritical extracting tank. Liquid-state CO2 is then added at a specific flow rate to extract the this compound .

Industrial Production Methods: In industrial settings, this compound can be extracted using advanced chromatographic techniques such as UPLC-MS/MS. This method involves the use of ethyl acetate liquid-liquid extraction followed by gradient elution from a UPLC BEH C18 column using a mobile phase consisting of acetonitrile and water (0.1% formic acid) .

Comparison with Similar Compounds

Properties

IUPAC Name

6-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O6/c1-16(2,19)13(17)7-10-11(20-3)8-12-9(15(10)21-4)5-6-14(18)22-12/h5-6,8,13,17,19H,7H2,1-4H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWPLQBQHWYKRK-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197484
Record name Toddalolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483-90-9
Record name 6-[(2R)-2,3-Dihydroxy-3-methylbutyl]-5,7-dimethoxy-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=483-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Toddalolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Toddalolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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